

Application Notes: Probing Carbocation Rearrangements with 2-Ethyl-3-methyl-1-pentene

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Compound of Interest

Compound Name: **2-Ethyl-3-methyl-1-pentene**

Cat. No.: **B13827903**

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Introduction

2-Ethyl-3-methyl-1-pentene is a highly branched alkene that serves as an excellent substrate for investigating carbocation rearrangements in mechanistic studies of electrophilic addition reactions. Its unique structure, upon protonation, can lead to the formation of a secondary carbocation that has the potential to rearrange to a more stable tertiary carbocation through either a hydride or a methyl shift. The analysis of the resulting product distribution provides valuable insights into the kinetics and thermodynamics of these fundamental mechanistic pathways. These studies are crucial for researchers and scientists in organic chemistry and drug development to understand and predict the outcomes of chemical reactions.

Core Application: Elucidating Wagner-Meerwein Rearrangements

The acid-catalyzed hydration or hydrohalogenation of **2-Ethyl-3-methyl-1-pentene** is a classic experiment to demonstrate and quantify the extent of carbocation rearrangements, specifically 1,2-hydride and 1,2-alkyl (methyl) shifts, which are types of Wagner-Meerwein rearrangements. [1][2] The initial electrophilic attack on the double bond forms a secondary carbocation. This intermediate can then undergo one of two primary rearrangement pathways to form a more stable tertiary carbocation before being trapped by a nucleophile.[3][4]

Anticipated Mechanistic Pathways

Initial protonation of **2-Ethyl-3-methyl-1-pentene** at the C1 position, in accordance with Markovnikov's rule, generates a secondary carbocation at the C2 position. This carbocation can then proceed through the following pathways:

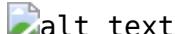
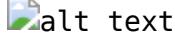
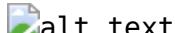
- Direct Nucleophilic Attack (No Rearrangement): The nucleophile (e.g., H_2O , Br^-) attacks the secondary carbocation directly.
- 1,2-Hydride Shift: A hydrogen atom from the adjacent tertiary carbon (C3) migrates with its pair of electrons to the secondary carbocation center (C2), resulting in a more stable tertiary carbocation at C3.
- 1,2-Methyl Shift: A methyl group from the adjacent tertiary carbon (C3) migrates with its bonding electrons to the secondary carbocation center (C2), also forming a tertiary carbocation. The relative likelihood of a hydride versus a methyl shift can provide insights into the migratory aptitude of these groups.

The subsequent nucleophilic attack on these carbocation intermediates leads to a mixture of products. The ratio of these products is indicative of the relative rates of the competing pathways.

Data Presentation

The quantitative analysis of the product mixture from the reaction of **2-Ethyl-3-methyl-1-pentene** is critical for mechanistic elucidation. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for separating and identifying the isomeric products. The relative peak areas in the gas chromatogram can be used to determine the product distribution.

Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Hydration of **2-Ethyl-3-methyl-1-pentene**

| Product | Structure | Formation Pathway | Hypothetical Yield (%) |
|-----------------------------|---|-------------------|------------------------|
| 2-Ethyl-3-methyl-2-pentanol |  | Direct Attack | 10 |
| 3,4-Dimethyl-3-hexanol |  | 1,2-Hydride Shift | 75 |
| 2,3-Dimethyl-2-hexanol |  | 1,2-Methyl Shift | 15 |

Note: The yields are hypothetical and will vary based on reaction conditions such as temperature and acid concentration.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of 2-Ethyl-3-methyl-1-pentene

Objective: To determine the product distribution from the acid-catalyzed hydration of **2-Ethyl-3-methyl-1-pentene** to infer the relative rates of carbocation rearrangement.

Materials:

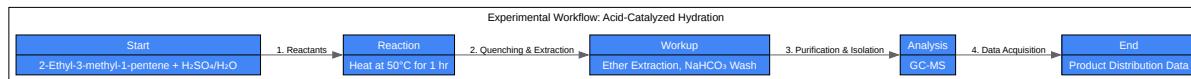
- **2-Ethyl-3-methyl-1-pentene**
- Sulfuric acid (H_2SO_4), 50% aqueous solution
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

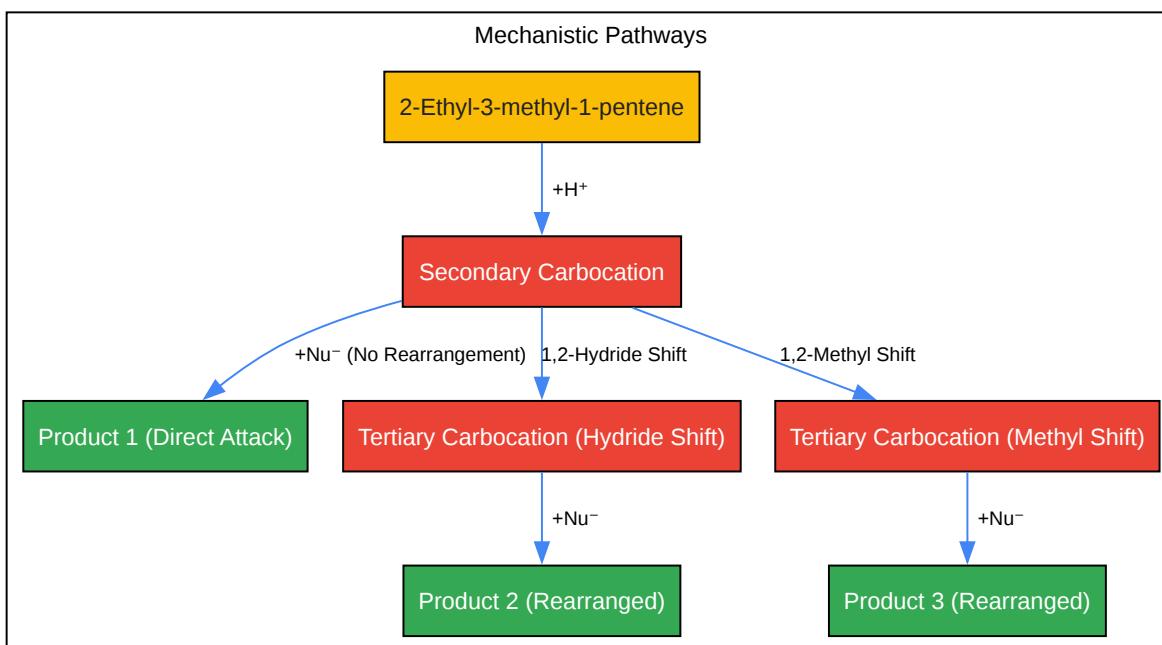
- In a 100 mL round-bottom flask, place 10 mL of a 50% aqueous solution of sulfuric acid and cool it in an ice bath.
- Slowly add 5.0 g of **2-Ethyl-3-methyl-1-pentene** to the cooled acid solution with continuous stirring.
- After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
- Attach a reflux condenser and heat the mixture at 50°C for 1 hour.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer twice with 20 mL portions of diethyl ether.
- Combine the organic extracts and wash them with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and carefully remove the diethyl ether by rotary evaporation.
- Analyze the resulting product mixture by GC-MS to identify and quantify the isomeric alcohols.

Visualizations



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Caption: Workflow for the acid-catalyzed hydration of **2-Ethyl-3-methyl-1-pentene**.



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Caption: Carbocation intermediates and product formation pathways.

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